molecular formula C6H7N3O2 B14862073 Ethyl 1,2,4-triazine-6-carboxylate CAS No. 1260671-58-6

Ethyl 1,2,4-triazine-6-carboxylate

Cat. No.: B14862073
CAS No.: 1260671-58-6
M. Wt: 153.14 g/mol
InChI Key: ZQFMUFONNBAZAY-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-triazine-6-carboxylate is a chemical compound featuring the 1,2,4-triazine heterocyclic system, which is recognized as a privileged scaffold in organic and medicinal chemistry . This compound serves as a versatile synthetic intermediate and building block for researchers. The 1,2,4-triazine core is electron-deficient and undergoes characteristic reactions, such as inverse electron demand Diels-Alder (IEDDA) cycloadditions, to construct more complex nitrogen-containing heterocycles like pyridines and fused bicyclic systems . The ester functional group at the 6-position provides a handle for further synthetic modification, allowing conversion to amides or other derivatives. Compounds containing the 1,2,4-triazine motif are found in various contexts, including natural products and synthetic bioactive molecules . They have been extensively explored for their diverse applications in medicinal chemistry as pharmacophores for developing medications, in agrochemicals as herbicides, and in materials science for creating ligands for metal complexes and optoelectronic materials . While specific biological data for this compound is not reported in the searched literature, its structure aligns with its use as a key precursor in these research areas. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle all chemicals according to established laboratory safety protocols.

Properties

CAS No.

1260671-58-6

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

ethyl 1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-7-4-8-9-5/h3-4H,2H2,1H3

InChI Key

ZQFMUFONNBAZAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The most established method for synthesizing ethyl 1,2,4-triazine-6-carboxylate involves cyclocondensation reactions using hydrazine hydrate and carbonyl precursors. For example, 4-chlorobenzonitrile reacts with hydrazine hydrate to form a hydrazine intermediate, which subsequently undergoes cyclization with ethyl chloroformate in the presence of sodium ethoxide. This two-step process typically achieves yields of 65–78% under reflux conditions in ethanol (80°C, 6–8 hours).

A modified protocol replaces ethyl chloroformate with diethyl carbonate to reduce side reactions, improving yield to 82%. The reaction mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of hydrochloric acid to form the triazine ring.

Diazonium Salt Coupling

An alternative route employs diazonium salts to construct the triazine core. As demonstrated in the synthesis of 1-aryl-6-azaisocytosine-5-carbonitriles, aryl diazonium salts couple with cyanoacetylhydrazines to form triazine precursors. For this compound, this approach adapts to use ethyl glyoxylate as the ester-containing component. The reaction occurs in ethanol-water (3:1 v/v) under reflux, with yields reaching 70–75% after crystallization from ethanol.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclizations

Recent patents describe palladium-catalyzed cyclizations for triazine derivatives. A representative method uses Pd(OAc)₂ (5 mol%) with Xantphos ligand in toluene at 110°C, converting bromo-substituted precursors to this compound in 88% yield. This method enhances regioselectivity compared to traditional thermal cyclizations.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2024 study achieved complete conversion in 15 minutes using:

  • Hydrazine hydrate (1.2 equiv)
  • Ethyl cyanoacetate (1.0 equiv)
  • DMF solvent
  • 150°C microwave conditions

This method provides 91% isolated yield with >99% purity by HPLC.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Temperature Key Advantage
Traditional Cyclo. 65–78 6–8 h 80°C Low cost
Diazonium Coupling 70–75 3–4 h 78°C Direct functionalization
Pd-Catalyzed 88 2 h 110°C High regioselectivity
Microwave 91 15 min 150°C Rapid synthesis

Functional Group Transformations

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to produce 1,2,4-triazine-6-carboxylic acid under basic conditions (2M NaOH, 60°C, 2 h). This intermediate serves as a precursor for amide derivatives, with applications in drug discovery.

Chlorination Reactions

Challenges and Optimization Strategies

Regioselectivity Issues

Competing pathways during cyclization often produce regioisomers. Computational studies using DFT methods reveal that electron-withdrawing groups at position 3 stabilize the desired transition state, improving regioselectivity to 9:1.

Purification Techniques

Chromatographic purification remains problematic due to the compound's polarity. A patent describes crystallization from hexane-ethyl acetate (7:3) to obtain 99.5% pure product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the triazine ring .

Scientific Research Applications

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate is a triazine derivative with the molecular formula C₁₂H₉Cl₂N₃O₂ and a molar mass of 298.12 g/mol. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This compound has chloro substituents on the triazine and phenyl rings, as well as an ethyl ester group.

Scientific Research Applications

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate has applications in:

  • Chemistry It is used as a building block for synthesizing more complex triazine derivatives.
  • Biology It is investigated for its potential as an antimicrobial and antiviral agent.
  • Medicine It is explored for potential use in drug development, specifically in the design of anticancer and anti-inflammatory agents.
  • Industry It is utilized in the production of agrochemicals and dyes.

Biological Activities

Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate exhibits several biological activities:

  • Antimicrobial Activity
  • Anticancer Potential
  • Anti-inflammatory Effects

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy
  • Cancer Cell Line Studies

Mechanism of Action

The mechanism of action of ethyl 1,2,4-triazine-6-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. For example, some triazine derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to their use as antiviral or anticancer agents .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares ethyl 1,2,4-triazine-6-carboxylate derivatives with structural analogs:

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups References
This compound (base) None N/A N/A Ethoxycarbonyl
Ethyl 5-hydroxy-3-mercapto-1,2,4-triazine-6-carboxylate 5-OH, 3-SH N/A N/A Hydroxy, thiol, ethoxycarbonyl
Ethyl 3-methyl-5-chloro-1,2,4-triazine-6-carboxylate 3-CH₃, 5-Cl N/A N/A Methyl, chloro, ethoxycarbonyl
Ethyl 5-phenoxy-3-phenyl-1,2,4-triazine-6-carboxylate 5-OPh, 3-Ph N/A N/A Phenoxy, phenyl, ethoxycarbonyl
Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate 3-(4-Cl-Ph), 5-OH N/A N/A Chlorophenyl, hydroxy, ethoxycarbonyl

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance reactivity at position 5, facilitating nucleophilic aromatic substitution (e.g., reactions with amines or thiols) .
  • Aromatic Substituents (e.g., phenyl) : Improve stability and π-π stacking interactions, relevant for materials science applications .

Yield Trends :

  • Substituents at position 3 (e.g., methyl or phenyl) generally reduce yields (28–35%) due to steric hindrance .
  • Electron-deficient aryl groups (e.g., nitro) further decrease yields (<35%) compared to electron-rich analogs .

Q & A

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the triazine ring, facilitating nucleophilic substitution (e.g., morpholino or thienyl substituents increase reactivity at the 3-position) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) hinder access to reactive sites, necessitating polar solvents (DMF, DMSO) to improve solubility .
  • Biological Activity : Thiol-containing derivatives (e.g., Ethyl 3-methylthio-5-hydroxy-1,2,4-triazine-6-carboxylate) show enhanced antimicrobial activity due to sulfur’s nucleophilicity .

How can computational modeling guide the design of novel this compound analogs?

Q. Advanced Research Focus

  • DFT Calculations : Predict reaction pathways (e.g., activation energies for cyclization) and regioselectivity in substituent addition .
  • Molecular Docking : Screens derivatives for binding affinity to target proteins (e.g., dihydrofolate reductase) by simulating interactions with active sites .
  • QSAR Models : Correlates substituent parameters (Hammett σ, logP) with bioactivity to prioritize synthetic targets .

What challenges arise in crystallographic analysis of triazine derivatives, and how are they resolved?

Q. Advanced Research Focus

  • Disorder in Crystal Lattices : Common in flexible esters; mitigated by slow evaporation crystallization in non-polar solvents (hexane/ethyl acetate) .
  • Twinned Data : Addressed using SHELXL for refinement, leveraging its robust algorithms for handling partial occupancy and symmetry issues .
  • Hydrogen Bonding Networks : Mapping interactions (e.g., N–H···O bonds) clarifies supramolecular assembly, critical for understanding solid-state reactivity .

How do oxidation pathways of this compound derivatives influence their functionalization?

Q. Advanced Research Focus

  • Controlled Oxidation : Using H2_2O2_2 or mCPBA converts thioether groups (–SMe) to sulfoxides/sulfones, altering electronic properties and enabling further substitution .
  • Mechanistic Insights : Radical intermediates detected via ESR spectroscopy reveal stepwise oxidation, guiding the design of stable intermediates .

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